molecular formula C10H12N4O4S B1224909 6MP-Arabinoside CAS No. 892-49-9

6MP-Arabinoside

Cat. No. B1224909
CAS RN: 892-49-9
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-UHFFFAOYSA-N
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Description

6-Mercaptopurine arabinoside, also known as 6MP-Arabinoside, is a compound with the CAS Number: 90899-89-1 . It has a molecular weight of 284.3 . It is related to 6-Mercaptopurine (6-MP), a medication used for cancer and autoimmune diseases .


Synthesis Analysis

A study on the encapsulation of 6MP in chitosan nanoparticles (CNPs) to form the 6MP-CNPs complexes was conducted . The encapsulation was followed by the loading of complexes on gold nanoparticles (AuNPs) to generate a novel 6MP-CNPs-AuNPs nanocomposite .


Molecular Structure Analysis

The IUPAC name for 6MP-Arabinoside is (2R,3S,4S,5R)-2-(hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol . The InChI code for the compound is 1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7+,10-/m1/s1 .


Chemical Reactions Analysis

6MP-Arabinoside is related to 6-Mercaptopurine (6-MP) and Cytosine Arabinoside (ara-C). 6-MP is involved in several chemical reactions involving inosinic acid (IMP), including the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .


Physical And Chemical Properties Analysis

The molecular weight of 6MP-Arabinoside is 284.3 .

Scientific Research Applications

1. Applications in Chronic Liver Disease

6MP-Arabinoside has been studied for its therapeutic potential in chronic liver diseases, particularly those associated with hepatitis B. A controlled trial found that adenine arabinoside, a form of 6MP-Arabinoside, could reduce hepatitis B virus replication. This suggests its potential utility in reducing the infectivity of carriers of this virus, though its effectiveness in clearing hepatitis B surface antigen from the serum and eradicating the virus from the liver was limited (Bassendine et al., 1981).

2. Targeting Varicella-Zoster Virus

6MP-Arabinoside derivatives have shown selective inhibition of varicella-zoster virus (VZV), a member of the herpesvirus family. This specificity is significant as it offers potential for targeted antiviral therapies. One study demonstrated that 6-N-substituted derivatives of adenine arabinoside were particularly effective against VZV, highlighting the drug's potential as a selective therapy for VZV infections (Koszalka et al., 1991).

3. Efficacy Against Neoplasms

Research on 1-β-d-Arabinofuranosylcytosine hydrochloride, a related compound, indicates its efficacy in inhibiting various murine neoplasms, including Sarcoma 180 and leukemias. This compound showed activity against both recently transplanted and well-established tumors and leukemias, suggesting its utility in cancer treatment (Evans et al., 1964).

4. Development of Prodrugs for Enhanced Therapeutic Effect

Studies have also been conducted to improve the pharmacokinetics of 6MP-Arabinoside through the development of prodrugs. For instance, derivatives of 6-methoxypurine arabinoside have been created to improve its bioavailability and efficacy, particularly against varicella-zoster virus. This research is crucial for enhancing the therapeutic potential of 6MP-Arabinoside (Chamberlain et al., 1992).

Mechanism of Action

Cytarabine, a related compound, is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .

Safety and Hazards

The safety data sheet for 6-Mercaptopurine Arabinoside indicates that it is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects and damaging fertility or the unborn child .

Future Directions

The use of CRISPR/Cas9 as a tool for identifying genetic targets to improve therapy, circumvent drug resistance, and facilitate CAR-T cell-based immunotherapy is a promising future direction . The advent of CRISPR/Cas9 as a gene editing tool has revolutionized biological research, underscoring its potential to modify specific genomic loci implicated in cancer .

properties

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6MP-Arabinoside

CAS RN

892-49-9
Record name 9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purine-6-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinosyl-6-mercaptopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARABINOSYL-6-MERCAPTOPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O532QJ0GH4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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